4-Decyn-3-one: A Technical Guide to Its Chemical Properties and Synthetic Pathways
4-Decyn-3-one: A Technical Guide to Its Chemical Properties and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and expected reactivity of 4-decyn-3-one. While specific experimental data for this compound is limited in publicly accessible databases, this document extrapolates its characteristics based on the well-understood chemistry of α,β-alkynyl ketones and related molecules. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and application of novel alkynyl ketones in medicinal chemistry and materials science.
Core Chemical Properties
4-decyn-3-one is an organic compound with the molecular formula C₁₀H₁₆O and a molecular weight of 152.236 g/mol .[1] It belongs to the class of α,β-alkynyl ketones, which are characterized by a carbon-carbon triple bond conjugated to a carbonyl group. This structural motif imparts unique reactivity to the molecule, making it a versatile intermediate in organic synthesis.
Physical Property Data
| Property | 4-Decyn-3-one | 4-Decyne |
| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₈ |
| Molecular Weight | 152.236 g/mol [1] | 138.25 g/mol [2][3] |
| Melting Point | Not available[1] | -58.49 °C (estimate)[3] |
| Boiling Point | Not available[1] | 179.3 °C @ 760 mmHg (estimated)[4] |
| Density | Not available[1] | 0.772 g/cm³[3] |
| Water Solubility | Not available | Insoluble[3] |
| LogP (o/w) | Not available | 4.527 (estimated)[4] |
Synthesis of 4-Decyn-3-one
While a specific synthesis for 4-decyn-3-one is not detailed in the searched literature, a plausible and efficient method is the oxidation of the corresponding secondary alcohol, 4-decyn-3-ol. This approach is a standard and widely used transformation in organic synthesis. A detailed experimental protocol, adapted from the synthesis of a homologous compound, 4-hexyn-3-one, is provided below.[5]
Proposed Experimental Protocol: Synthesis of 4-Decyn-3-one via Oxidation of 4-Decyn-3-ol
This protocol outlines a two-step synthesis starting from 1-heptyne and propionaldehyde to first generate the precursor alcohol, 4-decyn-3-ol, followed by its oxidation to the target ketone, 4-decyn-3-one.
Step 1: Synthesis of 4-Decyn-3-ol
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 1-heptyne (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
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Deprotonation: The flask is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium (1.05 equivalents) in hexanes is added dropwise via the dropping funnel over 20 minutes. The reaction mixture is stirred at this temperature for an additional 30 minutes.
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Aldehyde Addition: A solution of propionaldehyde (1.1 equivalents) in anhydrous THF is added dropwise to the lithium acetylide solution at -78 °C. The reaction is allowed to stir at this temperature for 2 hours and then gradually warm to room temperature overnight.
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Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure 4-decyn-3-ol.
Step 2: Oxidation to 4-Decyn-3-one
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Reaction Setup: A round-bottom flask is charged with a solution of 4-decyn-3-ol (1.0 equivalent) in dichloromethane (DCM).
-
Oxidizing Agent: Dess-Martin periodinane (1.2 equivalents) is added portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup: Upon completion, the reaction mixture is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. The mixture is stirred vigorously until the layers become clear.
-
Extraction and Purification: The layers are separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford 4-decyn-3-one.
Caption: Proposed two-step synthesis of 4-decyn-3-one from 1-heptyne and propionaldehyde.
Spectroscopic Characterization
While experimental spectra for 4-decyn-3-one are not available, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group adjacent to the carbonyl (a quartet around 2.5 ppm and a triplet around 1.1 ppm) and the propyl group on the other side of the alkyne. The methylene group adjacent to the alkyne would likely appear as a triplet around 2.3 ppm.
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¹³C NMR: The carbon NMR spectrum will be distinguished by the carbonyl carbon resonance around 190 ppm and the two sp-hybridized carbons of the alkyne between 80 and 100 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretch of the ketone at approximately 1680 cm⁻¹ and a sharp, weaker band for the C≡C stretch of the internal alkyne around 2230 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 152. Key fragmentation patterns would likely involve cleavage alpha to the carbonyl group.
Reactivity and Potential Applications
The conjugated system of the alkyne and carbonyl group in 4-decyn-3-one defines its reactivity.
Key Reactions
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Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using reagents like sodium borohydride. More powerful reducing agents, such as lithium aluminum hydride, would likely reduce both the ketone and the alkyne. The alkyne can be reduced to a cis-alkene using Lindlar's catalyst or to an alkane via catalytic hydrogenation with palladium on carbon.[6]
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Michael Addition: As a good Michael acceptor, the β-carbon of the alkyne is susceptible to nucleophilic attack.[7] This reaction is a powerful tool for carbon-carbon bond formation.
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Cycloaddition Reactions: The activated alkyne can participate in various cycloaddition reactions, providing access to complex heterocyclic structures.
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Deacylative Alkynylation: The ketone functionality can be involved in deacylative coupling reactions, allowing for the formation of new carbon-carbon bonds at the α-position.[8]
Applications in Research and Drug Development
Alkynyl ketones are valuable intermediates in the synthesis of complex organic molecules, including natural products and pharmaceuticals.[9][10] The alkyne moiety is of particular interest in drug development for several reasons:
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Bioorthogonal Chemistry: Terminal alkynes can be readily introduced from internal alkynes and are key functional groups for "click" chemistry, a powerful method for bioconjugation.[9]
-
Metabolic Stability: The introduction of an alkyne can block metabolic pathways at a specific position, thereby increasing the half-life of a drug candidate.
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Structural Rigidity: The linear geometry of the alkyne can be used to create rigid scaffolds, which can be advantageous for optimizing binding to biological targets.
The unique electronic properties and reactivity of 4-decyn-3-one make it a promising, yet underexplored, building block for the development of novel therapeutic agents and functional materials. Further investigation into its synthesis and reactivity is warranted.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 4-Decyne | C10H18 | CID 16944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-DECYNE | 2384-86-3 [amp.chemicalbook.com]
- 4. 4-decyne, 2384-86-3 [thegoodscentscompany.com]
- 5. 4-Hexyn-3-one synthesis - chemicalbook [chemicalbook.com]
- 6. ul.netd.ac.za [ul.netd.ac.za]
- 7. Catalytic Asymmetric Michael Reaction of Methyl Alkynyl Ketone Catalyzed by Diphenylprolinol Silyl Ether - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deacylative arylation and alkynylation of unstrained ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
